molecular formula C18H21FN2O3S B2933158 4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379996-74-2

4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2933158
CAS No.: 2379996-74-2
M. Wt: 364.44
InChI Key: AHGLFWHYAINAJA-UHFFFAOYSA-N
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Description

4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a fluoro-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The fluoro-methylbenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-Chloro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
  • 4-{[1-(4-Bromo-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
  • 4-{[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Uniqueness

4-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-11-16(19)4-5-18(14)25(22,23)21-10-2-3-15(12-21)13-24-17-6-8-20-9-7-17/h4-9,11,15H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGLFWHYAINAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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